molecular formula C32H34F3N5O2 B607945 (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide CAS No. 1315329-43-1

(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide

Cat. No. B607945
CAS RN: 1315329-43-1
M. Wt: 577.65
InChI Key: UMBFDGUGXMOMHX-BQYQJAHWSA-N
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Description

HG-6-64-1 is a selective B-Raf and mutant B-Raf inhibitor.

Scientific Research Applications

  • Azaindole derivatives, including compounds structurally related to the query compound, have been explored as inhibitors of HIV-1 attachment. For example, (R)-1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione (BMS-377806) and 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043) have shown promising results in clinical studies for their antiviral activity against HIV-1 (Wang et al., 2009).

  • Radiolabelled, nonpeptide angiotensin II antagonists have been developed using similar compounds for imaging AT1 receptors. These compounds demonstrate potential for diagnostic imaging in medical applications (Hamill et al., 1996).

  • Piperazine-based Mannich bases, which are structurally related to the compound , have been synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These compounds show promise as lead compounds for further drug development (Gul et al., 2019).

  • Isoindol-1-one analogues of piperazine-based compounds have been studied for their in vitro binding affinity and metabolic stability, showing potential for in vivo imaging of 5-HT1A receptors (Zhuang et al., 1998).

  • Analgesic isothiazolopyridines of Mannich base type, including piperazine derivatives, have been structurally characterized and their molecular structures determined. These compounds are relevant in the field of pain management (Karczmarzyk & Malinka, 2008).

properties

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBFDGUGXMOMHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, HG6-64-1 disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

ANone: Yes, research indicates that HG6-64-1 effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that HG6-64-1 treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of HG6-64-1 significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []

ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to HG6-64-1 treatment.

ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.

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